2-(5-Bromo-2-iodophenoxy)-N-methylacetamide
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Overview
Description
2-(5-Bromo-2-iodophenoxy)-N-methylacetamide is an organic compound that features both bromine and iodine atoms attached to a phenoxy group, which is further connected to an N-methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-iodophenoxy)-N-methylacetamide typically involves the reaction of 5-bromo-2-iodophenol with N-methylacetamide under specific conditions. One common method includes:
- Dissolving 5-bromo-2-iodophenol in a suitable solvent such as acetone.
- Adding N-methylacetamide and a base like potassium carbonate to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Filtering the reaction mixture and concentrating the filtrate to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and iodine).
Oxidation and Reduction Reactions: The phenoxy group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.
Major Products:
Substitution Reactions: Products with different substituents replacing the halogen atoms.
Oxidation Products: Phenolic derivatives or quinones.
Reduction Products: Reduced forms of the phenoxy group or the amide moiety.
Coupling Products: Biaryl compounds or other complex structures.
Scientific Research Applications
2-(5-Bromo-2-iodophenoxy)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-iodophenoxy)-N-methylacetamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of halogen atoms can influence its binding affinity and specificity. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and iodine atoms, which can stabilize or destabilize intermediates.
Comparison with Similar Compounds
5-Bromo-2-iodophenol: Shares the phenol core but lacks the N-methylacetamide group.
2-(5-Bromo-2-iodophenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of N-methylacetamide.
2-(5-Bromo-2-iodophenoxy)-N,N-dimethylacetamide: Similar but with two methyl groups on the amide nitrogen.
Uniqueness: 2-(5-Bromo-2-iodophenoxy)-N-methylacetamide is unique due to the combination of bromine and iodine atoms with the N-methylacetamide group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(5-bromo-2-iodophenoxy)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrINO2/c1-12-9(13)5-14-8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORNESXKRTXRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=CC(=C1)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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